3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide is a complex organic compound known for its unique structural features, particularly the presence of a nitro group and a hydrazone linkage. This compound is classified under the category of benzohydrazides, which are derivatives of hydrazine and benzoic acid. Its molecular formula is , indicating that it contains 15 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development and antimicrobial research .
The synthesis of 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product. Technical details regarding temperature, reaction time, and purification methods (such as recrystallization or chromatography) are critical for optimizing the synthesis .
The molecular structure of 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide can be represented as follows:
3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide participates in various chemical reactions due to its functional groups:
These reactions are significant for understanding its reactivity and potential modifications for enhancing biological efficacy .
The mechanism of action for 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide primarily involves its interaction with biological targets:
These mechanisms suggest that 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide could be developed as a therapeutic agent targeting specific diseases .
Relevant data from studies indicate that variations in pH and solvent can significantly affect its stability and solubility characteristics .
3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide has several notable applications:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific fields .
3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide demonstrates highly selective inhibition of Lysine-Specific Demethylase 1A (Lysine-Specific Demethylase 1A), a flavin adenine dinucleotide-dependent histone demethylase overexpressed in multiple cancers. Biochemical profiling reveals a half-maximal inhibitory concentration of 31 nanomolar against Lysine-Specific Demethylase 1A, with negligible activity (>10 micromolar) against closely related isoforms Lysine-Specific Demethylase 1B and Lysine Demethylase 4B, as well as monoamine oxidase enzymes Monoamine Oxidase A and Monoamine Oxidase B [1]. This selectivity originates from the compound’s reversible binding to the flavin adenine dinucleotide cofactor pocket within Lysine-Specific Demethylase 1A, where the nitro group forms a critical hydrogen bond with Aspartate 555, and the phenyl ring engages in π-stacking with Phenylalanine 538 [1] [6]. Molecular docking simulations confirm that the planar benzohydrazide scaffold optimizes spatial complementarity with the Lysine-Specific Demethylase 1A active site, while steric and electronic differences in other demethylase isoforms preclude high-affinity binding [6].
Table 1: Selectivity Profiling of 3-Nitro-N'-[(1E)-1-Phenylethylidene]Benzohydrazide Against Epigenetic Targets
Enzyme Target | Inhibition (Half-Maximal Inhibitory Concentration) |
---|---|
Lysine-Specific Demethylase 1A | 31 nanomolar |
Lysine-Specific Demethylase 1B | >10 micromolar |
Lysine Demethylase 4B | >10 micromolar |
Monoamine Oxidase A | >10 micromolar |
Monoamine Oxidase B | >10 micromolar |
Structure-activity relationship studies establish the essential role of the meta-nitro group on the benzohydrazide scaffold for Lysine-Specific Demethylase 1A inhibition. Analogs lacking this substituent exhibit >100-fold reduced potency, attributed to the nitro group’s dual function in electron withdrawal (enhancing electrophilicity) and hydrogen bonding with Aspartate 555 [1] [6]. The (E)-configuration of the imine double bond (confirmed via nuclear magnetic resonance spectroscopy) enforces planarity, facilitating optimal π-stacking with Phenylalanine 538 [1]. Modifications to the phenylethylidene moiety reveal stringent steric constraints: methyl substitution is tolerated, but bulkier groups diminish activity by disrupting hydrophobic interactions within the flavin adenine dinucleotide binding cleft [6].
Table 2: Impact of Structural Modifications on Lysine-Specific Demethylase 1A Inhibition
Structural Feature | Modification | Effect on Lysine-Specific Demethylase 1A Inhibition |
---|---|---|
C3 Substituent (Benzene ring) | Nitro (-NO₂) | Half-maximal inhibitory concentration = 31 nanomolar |
Hydrogen (-H) | Half-maximal inhibitory concentration >3 micromolar | |
Imine Configuration | (E)-isomer | High affinity (Key π-stacking) |
(Z)-isomer | Undetectable binding | |
Phenylethylidene Methyl Group | Hydrogen (replacement) | 10-fold potency reduction |
The compound’s therapeutic relevance stems from its ability to reverse aberrant epigenetic silencing in cancer. By inhibiting Lysine-Specific Demethylase 1A, 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide prevents demethylation of mono- and dimethylated Lysine 4 on Histone H3, leading to re-expression of tumor suppressor genes silenced in malignancies [1]. In human breast cancer MCF-7 cells, this mechanism reduces proliferation (half-maximal inhibitory concentration = 1.2 micromolar) and reactivates epigenetically silenced pathways governing differentiation and apoptosis [1] [6]. The linkage between Lysine-Specific Demethylase 1A overexpression and oncogenesis is further validated by the compound’s suppression of cancer cell growth in vitro through histone methylation-dependent transcriptional reprogramming rather than generalized cytotoxicity [1]. This establishes Lysine-Specific Demethylase 1A as a molecularly validated target for diseases driven by epigenetic dysregulation, including solid tumors and hematological malignancies where Lysine-Specific Demethylase 1A-mediated gene silencing contributes to pathogenesis [6].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7